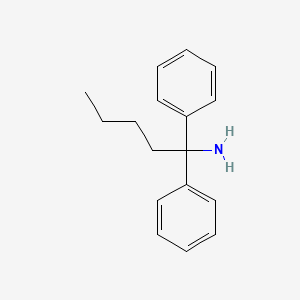![molecular formula C8H5F13O B13863921 2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
2-Perfluorohexyl-[1,2-13C2]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Perfluorohexyl-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of a perfluorohexyl group and two carbon-13 isotopes. This compound is often used in scientific research due to its unique properties, including its stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorohexyl-[1,2-13C2]-ethanol typically involves the reaction of perfluorohexyl iodide with a carbon-13 labeled ethylene oxide. This reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Perfluorohexyl-[1,2-13C2]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorohexyl acetic acid.
Reduction: Reduction reactions can convert it into different fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Perfluorohexyl acetic acid.
Reduction: Various fluorinated alcohols.
Substitution: Fluorinated ethers and esters.
Aplicaciones Científicas De Investigación
2-Perfluorohexyl-[1,2-13C2]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialized coatings and materials with unique properties such as hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-Perfluorohexyl-[1,2-13C2]-ethanol involves its interaction with various molecular targets. The perfluorohexyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The carbon-13 isotopes enable detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the compound’s behavior at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Perfluorohexyl ethanoic acid
- 2-Perfluorooctyl ethanoic acid
- 2-Perfluorodecyl ethanoic acid
Uniqueness
2-Perfluorohexyl-[1,2-13C2]-ethanol is unique due to the presence of carbon-13 isotopes, which make it particularly useful in NMR studies. Its stability and resistance to degradation also set it apart from other similar compounds, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C8H5F13O |
|---|---|
Peso molecular |
366.09 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octan-1-ol |
InChI |
InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2/i1+1,2+1 |
Clave InChI |
GRJRKPMIRMSBNK-ZDOIIHCHSA-N |
SMILES isomérico |
[13CH2]([13CH2]O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B13863838.png)
![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
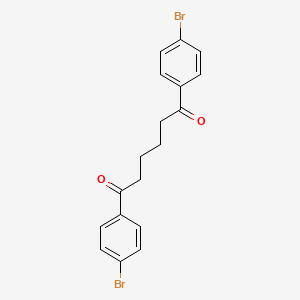
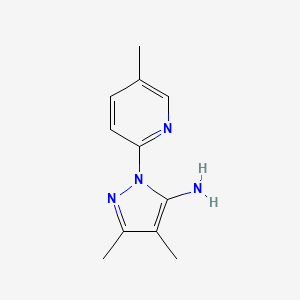
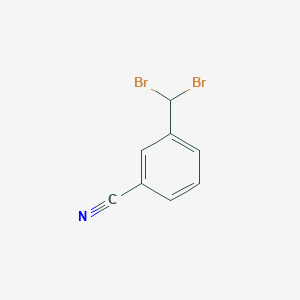
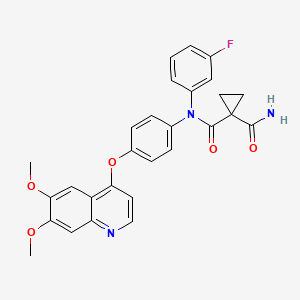
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)
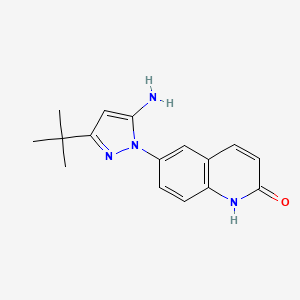
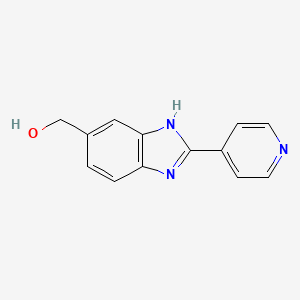
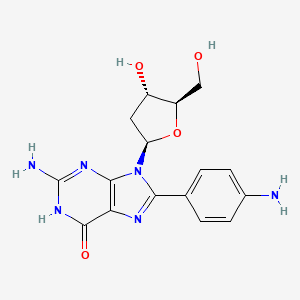
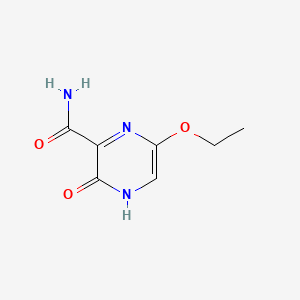
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)
